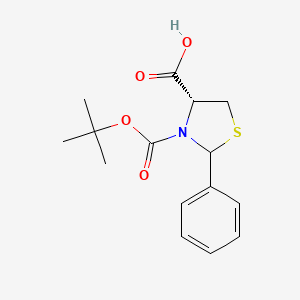

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.

Introduction of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazolidine ring.

Boc Protection: The Boc protecting group is introduced by reacting the amine group of the thiazolidine ring with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form thiazolidines with different oxidation states using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Phenyl halides, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidines.

Substitution: Substituted thiazolidines with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid exhibit notable antibacterial properties. In a study, these compounds were tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the N-Boc derivatives showed superior antibacterial activity compared to their non-protected counterparts. Specifically, the compounds were effective against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, which are often implicated in infections, particularly in burned patients .

Anticancer Properties

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. A series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides were synthesized and evaluated for their activity against melanoma and prostate cancer cells. For instance, one derivative demonstrated strong selectivity and growth inhibition against melanoma cell lines (B16-F1, A375, WM-164) and prostate cancer cell lines (DU 145, PC-3, LNCaP). The most promising compounds exhibited GI50 values as low as 0.12 μM against leukemia cells, indicating their potential as anticancer agents .

Enzyme Inhibition

Another significant application of (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial for treating conditions like hyperpigmentation. Research has shown that certain derivatives can effectively inhibit tyrosinase activity by up to 66.47% at a concentration of 20 μM. The structure-activity relationship (SAR) of these compounds suggests that modifications to the phenyl substituents can enhance their inhibitory potency .

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of L-cysteine with appropriate carbonyl compounds under controlled conditions. Various methods have been developed to optimize yield and purity, including the use of column chromatography for purification . The structural characterization is often performed using NMR spectroscopy, confirming the successful synthesis of the desired thiazolidine derivatives.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic activation. The thiazolidine ring can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The Boc protecting group ensures stability and controlled release of the active compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidine Ring

2-Phenylthiazolidine-4-carboxylic Acid (Unprotected Amine) :

Lacks the Boc group, making it more reactive but less stable during synthesis. The absence of protection limits its utility in multi-step reactions. Molecular weight is reduced (~209.27 g/mol), and water solubility is marginally better than the Boc-protected analog .- 2-(4-Fluorophenyl)thiazolidine-4-carboxylic Acid: The electron-withdrawing fluorine substituent enhances metabolic stability and alters electronic properties compared to the unsubstituted phenyl group.

2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic Acid Amide :

Methoxy groups introduce steric bulk and electron-donating effects, which may enhance lipophilicity and membrane permeability. Reported yields (65.3%) are comparable to the Boc-protected compound .

Heterocyclic Core Modifications

- However, the absence of a chiral center (as in thiazolidine) reduces stereochemical complexity .

Pyrrolidine-2-carboxylic Acid Derivatives (e.g., BR13) :

Pyrrolidine lacks sulfur but contains oxygen/nitrogen hydrogen-bonding sites. Derivatives like BR13 exhibit glycosidase inhibition, a property less commonly reported for thiazolidines. Conformational flexibility differs due to ring size and saturation .

Protective Group Strategies

Boc vs. Free Amine :

Boc protection in (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid prevents unwanted side reactions, enabling use in peptide synthesis. In contrast, unprotected analogs (e.g., 2-phenylthiazolidine-4-carboxylic acid) require immediate derivatization to avoid decomposition .Boc vs. Acetyl Protection : Acetylated analogs (e.g., 1b in ) offer simpler deprotection (base hydrolysis vs. TFA), but Boc provides superior steric shielding and compatibility with acid-labile substrates .

Biological Activity

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique bicyclic structure, which incorporates a thiazolidine ring and a phenyl group. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, enhancing its stability and reactivity in various chemical environments. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

The mechanism of action for this compound is not fully elucidated due to limited research. However, it is proposed that the thiazolidine ring may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. Its potential as a prodrug suggests that it may release active compounds upon metabolic activation.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antidiabetic Properties : Similar to thiazolidinediones, this compound may mimic their action in treating type 2 diabetes by influencing insulin sensitivity.

- Antimicrobial Activity : Certain derivatives of thiazolidine compounds have shown enhanced antibacterial properties against various strains, suggesting potential applications in combating bacterial infections .

- Antioxidant Activity : Research has indicated that thiazolidine derivatives can attenuate oxidative stress by enhancing catalase activity, which is crucial for cellular protection .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidine ring with Boc group | Antidiabetic, Antibacterial, Antioxidant |

| (4S)-N-Boc-2-phenylthiazolidine-4-carboxylic acid | Enantiomer with similar structure | Varies in biological activity |

| 2-Amino-thiazolidine | Lacks Boc group | Antimicrobial |

| Phenylthiazole | Different ring structure | Anticancer properties |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited superior antibacterial activity compared to their non-Boc counterparts against several bacterial strains .

- Oxidative Stress Mitigation : Research involving bioactive thiazolidine derivatives showed significant binding affinity with proteins like bovine serum albumin and catalase, enhancing enzyme activity and reducing oxidative stress in cellular models .

- Cancer Cell Inhibition : In vitro studies revealed that certain thiazolidine derivatives displayed antiproliferative effects against melanoma and prostate cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid, and how can reaction conditions be standardized for reproducibility?

- Methodology : A two-step procedure is recommended:

Coupling Reaction : React Boc-protected carboxylic acid derivatives (e.g., 2a–2j) with EDCI and HOBt in CH₂Cl₂ for 10 minutes. Add amines and Et₃N, then stir for 6–15 hours. Wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate .

Boc Deprotection : Treat intermediates with TFA in CH₂Cl₂ for 1–8 hours. Neutralize with NaHCO₃, extract, and purify via silica gel chromatography (hexane/EtOAc gradient). Yields range from 58% to 76%, depending on substituents .

- Key Variables : Reaction time, solvent purity, and stoichiometry of coupling agents (EDCI/HOBt) critically impact yield. Monitor via TLC and ¹H NMR for intermediate validation.

Q. How do substituents on the phenyl ring influence the stability and purity of thiazolidine derivatives?

- Analysis : Electron-donating groups (e.g., 3,4,5-trimethoxy in 3aa) enhance stability during Boc deprotection, yielding 65% purity. Conversely, sterically hindered substituents (e.g., 4-acetamido in 1b) reduce yields (61%) due to incomplete coupling .

- Recommendation : Use substituents with balanced electronic and steric profiles. Characterize intermediates via MS and ¹H NMR to confirm regiochemical outcomes .

Advanced Research Questions

Q. How can computational methods guide the design of (4R)-thiazolidine derivatives for enzyme inhibition studies?

- Approach : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of 2-phenylthiazolidine-4-carboxylic acid derivatives to targets like tyrosinase. For example, substituents at the 2-position modulate interactions with the enzyme’s active-site copper ions .

- Validation : Synthesize top-scoring candidates (e.g., 2a–2j) and assay inhibitory activity. Correlate IC₅₀ values with computational predictions to refine models .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Derivatives with para-substituted phenyl groups (e.g., 4-Cl vs. 4-OCH₃) show divergent IC₅₀ values in urease inhibition assays.

- Root Cause : Chlorine’s electronegativity enhances hydrogen bonding with active-site residues, while methoxy groups introduce steric clashes .

- Resolution : Perform kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition mechanisms.

Q. How can reaction byproducts be minimized during the synthesis of Boc-protected intermediates?

- Optimization :

- Coupling Step : Replace EDCI/HOBt with DIC/HOAt for reduced racemization.

- Byproduct Mitigation : Use scavengers (e.g., trisamine resins) to trap unreacted active esters. Monitor by LC-MS for real-time purity assessment .

- Data : Post-optimization, yields improve by 12–15% for analogs like 3ab (58% → 70%) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.